molecular formula C12H19BO3 B3045161 2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1024677-77-7

2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3045161
CAS No.: 1024677-77-7
M. Wt: 222.09
InChI Key: RVHCRYAZBIAHRB-UHFFFAOYSA-N
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Description

2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furan ring substituted with an ethyl group at the 5-position and a boronic ester moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-ethylfuran-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Ethylfuran-2-boronic acid+PinacolThis compound+Water\text{5-Ethylfuran-2-boronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 5-Ethylfuran-2-boronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an organic solvent, such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Major Products

The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(5-Propylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(5-Isopropylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethyl group on the furan ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers a balance between steric hindrance and electronic effects, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(5-ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-6-9-7-8-10(14-9)13-15-11(2,3)12(4,5)16-13/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHCRYAZBIAHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671336
Record name 2-(5-Ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024677-77-7
Record name 2-(5-Ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(5-Ethylfuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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